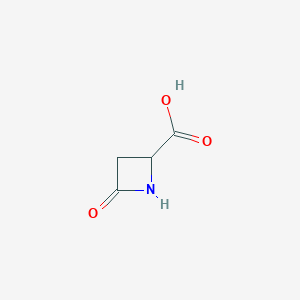

4-Oxo-2-azetidinecarboxylic acid

描述

Overview of Azetidine (B1206935) Ring Systems in Chemical and Biological Contexts

Azetidines are four-membered nitrogen-containing heterocycles that represent an important class of compounds in organic and medicinal chemistry. rsc.orgresearchgate.net Their structure, a saturated ring containing three carbon atoms and one nitrogen atom, results in considerable ring strain (approximately 25.4 kcal/mol), which is a driving force for their reactivity. rsc.org This inherent strain, while making them more reactive than their five-membered pyrrolidine (B122466) counterparts, also renders them more stable and easier to handle than the highly strained three-membered aziridines. rsc.org

The unique conformational constraints imposed by the azetidine ring are highly desirable in drug discovery. enamine.net By incorporating this rigid scaffold into a molecule, chemists can limit its conformational flexibility, which can lead to a higher binding affinity with biological targets. enamine.net This principle has been successfully applied in the development of several approved drugs containing an azetidine moiety, such as the antihypertensive agent Azelnidipine. enamine.net

In medicinal chemistry, azetidines are recognized for their favorable pharmacokinetic properties. researchgate.net They are often used as bioisosteres for other common saturated heterocycles. researchgate.net The versatility of the azetidine ring allows for the synthesis of a wide array of substituted derivatives, although the preparation of 2-substituted isomers has historically been less common than 3-substituted ones. chemrxiv.org

Significance of 4-Oxo-2-azetidinecarboxylic Acid as a Chemical Entity

This compound, a derivative of the basic azetidine structure, is a valuable compound, particularly in the synthesis of pharmaceuticals and other bioactive molecules. chemimpex.com Its structure features both a carboxylic acid group and a ketone group on the four-membered ring, making it a chiral and highly functionalized intermediate. cymitquimica.com

This compound serves as a crucial building block for the synthesis of a variety of complex molecules. chemimpex.comcymitquimica.com Researchers utilize it in the creation of novel amino acids, which are fundamental components of peptides and proteins with applications in biotechnology. chemimpex.com Furthermore, it is an important intermediate in the synthesis of NMDA receptor antagonists and orally active β-lactam inhibitors. chemicalbook.comscbt.com Its ability to facilitate the construction of intricate molecular architectures makes it a key component in drug discovery and development processes. chemimpex.com

Physicochemical Properties of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H5NO3 | chemimpex.comcymitquimica.comaablocks.com |

| Molecular Weight | 115.09 g/mol | chemimpex.comchemicalbook.comnih.gov |

| Melting Point | 99 - 102 °C | chemimpex.comchemicalbook.comaablocks.com |

| Appearance | White to light yellow powder | chemimpex.com |

| Optical Rotation [α]20/D | -48 to -44° (c=1 in MeOH) | chemimpex.com |

| Solubility | Soluble in water | cymitquimica.com |

Historical Context of this compound Research

Research into azetidine-containing compounds has evolved significantly over the years. While the parent compound, azetidine-2-carboxylic acid, was identified in plants as early as 1955, the synthesis and application of its derivatives, like this compound, have been a more recent focus. wikipedia.org The development of synthetic methods for azetidines has been driven by their potential in medicinal chemistry. acs.org

Initially, the synthesis of azetidines was considered challenging due to the strained nature of the four-membered ring. acs.org One of the more established methods for preparing azetidines has been the reduction of β-lactams (azetidin-2-ones). acs.org Over time, a variety of synthetic strategies have been developed, including cycloaddition reactions, ring contractions, and C-H activation, expanding the accessibility and diversity of azetidine-based building blocks. rsc.org

Collaborative research efforts between academic institutions and pharmaceutical companies have been instrumental in advancing the field. For instance, recent studies have focused on photochemical modifications of azetidine-2-carboxylic acids to produce diversely substituted azetidines for drug discovery. chemrxiv.org The synthesis of specific stereoisomers, such as (S)-(-)-4-oxo-2-azetidinecarboxylic acid, has been a key area of investigation due to the stereospecificity often required for biological activity.

Stereochemical Considerations in this compound Research

The stereochemistry of this compound is a critical aspect of its chemical and biological identity. The molecule is chiral, with the carbon atom at the 2-position of the azetidine ring being a stereocenter. The (S)-configuration is particularly significant and is often associated with specific biological functions. cymitquimica.com

The precise three-dimensional arrangement of atoms is crucial for the interaction of this molecule with biological targets, such as enzymes and receptors. This is a fundamental principle in medicinal chemistry, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects.

The synthesis of enantiomerically pure azetidines has been a notable challenge and a significant area of research. acs.org The crystals of (S)-(-)-4-oxo-2-azetidinecarboxylic acid have been characterized as orthorhombic, belonging to the P212121 space group, which provides detailed information about its solid-state structure. chemicalbook.com This stereochemical purity is essential for its use as a building block in the synthesis of complex, stereospecific target molecules. cymitquimica.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPMLLKKKHCTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392950 | |

| Record name | 4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98019-65-9 | |

| Record name | 4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxoazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Oxo 2 Azetidinecarboxylic Acid and Its Derivatives

Classical Approaches to Azetidine-2-carboxylic Acid Synthesis

Synthesis from γ-Butyrolactone via Bromination, Esterification, Cyclization, and Hydrogenation

A well-established method for the synthesis of azetidine-2-carboxylic acid begins with γ-butyrolactone. researchgate.net This process involves a four-step sequence:

Bromination: The synthesis is initiated by the bromination of γ-butyrolactone. In a typical procedure, red phosphorus is combined with γ-butyrolactone, and bromine is added portion-wise while controlling the temperature. orgsyn.org The mixture is then heated to complete the reaction. orgsyn.org

Esterification: The resulting α-bromo-γ-butyrolactone is then esterified.

Cyclization: The esterified intermediate undergoes cyclization to form the azetidinone ring.

Hydrogenation: Finally, hydrogenation of the cyclized product yields azetidine-2-carboxylic acid.

Asymmetric Synthesis and Chiral Pool Strategies

To obtain enantiomerically pure 4-oxo-2-azetidinecarboxylic acid and its derivatives, asymmetric synthesis and chiral pool strategies are often employed. These methods leverage the inherent chirality of natural products to control the stereochemistry of the final product.

Synthesis from L-Aspartic Acid and its Derivatives

L-aspartic acid, a naturally occurring amino acid, serves as a versatile chiral starting material for the synthesis of various heterocyclic compounds, including derivatives of this compound. nih.gov

One strategy involves the use of L-aspartic acid diester hydrochlorides as key intermediates. These compounds can be prepared from L-aspartic acid and subsequently cyclized to form the desired azetidinone ring system. For instance, N-protected L-aspartic acid diesters can be used to synthesize a variety of N-substituted derivatives. orgsyn.org

Protecting groups are crucial in multi-step organic syntheses to prevent unwanted side reactions. In the context of azetidinone formation from L-aspartic acid derivatives, N-silyl protection has proven to be an effective strategy. Silyl (B83357) groups can be introduced to protect the nitrogen atom of the amino acid, facilitating the desired cyclization reaction. nih.gov This approach allows for the selective formation of the β-lactam ring while minimizing side reactions. Chiral catalysts can be employed to achieve enantioselective silylation, yielding protected alcohols with high enantiomeric purity. nih.gov

Base-catalyzed intramolecular acyl transfer is a key reaction in the formation of the azetidinone ring from derivatives of L-aspartic acid. This rearrangement, also known as an acyl shift, proceeds under mild conditions. nih.gov In this process, a base is used to promote the intramolecular attack of a nitrogen nucleophile on an ester carbonyl group, leading to the formation of the four-membered β-lactam ring. The choice of base and reaction conditions can be critical for the success of the cyclization.

Preparation from (S)-4-(-)-benzyloxycarbonyl-2-azetidinone via Hydrogenation

The synthesis of (S)-4-Oxo-2-azetidinecarboxylic acid can be efficiently achieved from its benzyl-protected precursor, Benzyl (B1604629) (S)-(-)-4-oxo-2-azetidinecarboxylate. sigmaaldrich.comcymitquimica.com This process involves the removal of the benzyl protecting group from the carboxylic acid moiety through catalytic hydrogenation, a common and mild deprotection strategy in organic synthesis. nih.govorganic-chemistry.org

The reaction is typically carried out by treating a solution of the starting material with a palladium-based catalyst, such as 10% palladium on activated carbon (Pd/C) or 20% palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst), under a hydrogen atmosphere. nih.govmdpi.com The solvent of choice is often an alcohol, like ethanol. nih.gov The addition of a small amount of acid, such as acetic acid, can sometimes facilitate the reaction when stubborn N-benzyl groups are present, though it may not be necessary for O-benzyl ester cleavage. nih.gov The catalyst is later removed by filtration, typically through a pad of Celite, to yield the deprotected carboxylic acid. nih.gov This method is valued for its high efficiency and the clean nature of the workup.

Table 1: Hydrogenation of Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate

| Starting Material | Catalyst | Reagents/Conditions | Product |

|---|

Synthesis via Oxidation of 4-Vinyl-2-azetidinone

A plausible, though less commonly cited, synthetic route to this compound involves the oxidative cleavage of a 4-vinyl-2-azetidinone precursor. The synthesis of various vinyl-substituted β-lactams is well-established in chemical literature. nih.gov The transformation of a terminal vinyl group into a carboxylic acid can be accomplished through several standard oxidative procedures, most notably ozonolysis.

In this hypothetical pathway, 4-vinyl-2-azetidinone would be treated with ozone (O₃) at low temperatures (typically -78 °C) in a solvent like dichloromethane (B109758) or methanol. This would form an intermediate ozonide, which is then subjected to an oxidative workup. Reagents such as hydrogen peroxide (H₂O₂) are commonly used for this second step, which cleaves the ozonide and oxidizes the terminal carbon directly to a carboxylic acid. The stability of the β-lactam ring under these conditions would be a critical factor for the success of this route.

Baldwin's Procedure for (S)-4-Oxo-2-azetidinecarboxylic Acid Synthesis

While not a specific named procedure for this exact compound, the principles established by Sir Jack Baldwin, known as Baldwin's Rules, provide a foundational strategy for the synthesis of β-lactams like (S)-4-oxo-2-azetidinecarboxylic acid. The key step is an intramolecular cyclization of a β-amino acid derivative. The formation of the four-membered azetidinone ring is classified as a "4-exo-tet" cyclization, a process that is favored according to Baldwin's rules.

A practical application of this principle starts with a readily available chiral precursor, such as L-aspartic acid, to ensure the desired (S)-stereochemistry. cymitquimica.com The synthesis involves:

Protection: The amino and the distal carboxyl groups of L-aspartic acid are suitably protected.

Activation: The carboxyl group at the α-position is activated to facilitate amide bond formation during the subsequent cyclization step.

Cyclization: The protected and activated β-amino acid is treated with a base to induce intramolecular ring closure, forming the β-lactam ring. google.comgoogle.com

Deprotection: Finally, the protecting groups are removed to yield the target molecule, (S)-4-oxo-2-azetidinecarboxylic acid.

This strategy is a cornerstone of β-lactam synthesis due to its stereochemical control and the predictability of the ring-forming reaction. google.com

Enantioselective Preparation of (2R)- and (2S)-Azetidine-2-carboxylic Acids

An efficient and practical asymmetric synthesis for both enantiomers of azetidine-2-carboxylic acid has been developed, providing access to these valuable non-proteinogenic amino acids from inexpensive chemicals. tandfonline.comoup.com A key feature of this synthesis is the use of optically active α-methylbenzylamine as a chiral auxiliary to control the stereochemistry. oup.com

The synthesis for the (S)-enantiomer begins with dimethyl (S)-(1′-methyl)benzylaminomalonate. tandfonline.comoup.com The crucial four-membered ring is formed with high efficiency (99% yield) by reacting this precursor with 1,2-dibromoethane (B42909) and cesium carbonate in DMF. tandfonline.comoup.com This cyclization is followed by a Krapcho dealkoxycarbonylation, which preferentially forms the desired (2S,1′S)-monoester. oup.com Any undesired (2R,1′S)-isomer can be epimerized to the correct stereochemistry. tandfonline.comoup.com The final steps involve a lipase-catalyzed hydrolysis of the ester followed by deprotection to afford the enantiomerically pure (S)-azetidine-2-carboxylic acid. tandfonline.comoup.com A similar strategy, starting with the opposite enantiomer of the chiral auxiliary, can be used to prepare (R)-azetidine-2-carboxylic acid.

Table 2: Key Steps in Enantioselective Azetidine-2-carboxylic Acid Synthesis

| Step | Precursor | Reagents | Key Transformation | Yield |

|---|---|---|---|---|

| Ring Formation | Dimethyl (S)-(1′-methyl)benzylaminomalonate | 1,2-dibromoethane, Cs₂CO₃, DMF | Azetidine (B1206935) ring formation | 99% tandfonline.comoup.com |

| Decarboxylation | Dimethyl (1′S)-1-(1′-methyl)benzylazetidine-2,2-dicarboxylate | LiCl, H₂O, DMSO | Krapcho dealkoxycarbonylation | 78% oup.com |

Novel Synthetic Routes and Advances

Chemoselective Zinc-Catalyzed Reduction of β-Lactams

The concept of chemoselective reduction is critical in complex molecule synthesis, allowing for the transformation of one functional group in the presence of others. youtube.com In the context of β-lactam chemistry, this is particularly important as the lactam ring itself is susceptible to reduction. Zinc and its salts are known to catalyze various organic reactions, including the hydrolysis of the β-lactam ring in metallo-β-lactamase enzymes and prodrug activation. nih.govpnas.orgacs.org

A novel synthetic strategy would involve the use of a zinc catalyst to selectively reduce a functional group on a precursor to this compound without affecting the core β-lactam structure. For example, a precursor containing an additional ketone or a nitro group could theoretically be reduced chemoselectively. Research has shown that zinc catalysts can mediate the reduction of amides and ketones. acs.org The success of such a route would depend on finely tuning the reaction conditions and the nature of the zinc catalyst and reducing agent to ensure that the reactivity of the target functional group is significantly higher than that of the β-lactam's amide bond. This approach remains an area of synthetic exploration, offering a potential pathway for late-stage functionalization of complex β-lactams.

Ring Contraction Strategies for N-Sulfonylazetidine Building Blocks

A robust and innovative method for synthesizing α-carbonylated N-sulfonylazetidines involves a one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov This strategy provides a powerful alternative to traditional cyclization methods for creating the strained four-membered azetidine ring. acs.org

The process begins with the selective monobromination of readily available N-sulfonyl-2-pyrrolidinone derivatives. acs.org The resulting α-bromo N-sulfonylpyrrolidinone is then subjected to a one-pot reaction in the presence of potassium carbonate and a nucleophile (such as an alcohol or aniline). organic-chemistry.orgacs.org The proposed mechanism involves a nucleophilic attack on the activated amide carbonyl, leading to the opening of the five-membered ring. acs.org This is immediately followed by an intramolecular S_N2 cyclization, where the newly formed γ-amide anion displaces the α-bromide, resulting in the contracted four-membered azetidine ring. acs.org

This method is highly efficient, scalable, and tolerates a variety of nucleophiles, yielding diverse azetidine derivatives. organic-chemistry.org Furthermore, the stereochemical outcome can be controlled; trans-isomers of the starting material undergo a faster S_N2 reaction, while the use of different bases can allow for the selective synthesis of either cis or trans diastereomers of the final product. acs.orgacs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-4-Oxo-2-azetidinecarboxylic acid |

| (R)-4-Oxo-2-azetidinecarboxylic acid |

| (S)-4-(-)-benzyloxycarbonyl-2-azetidinone |

| Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate |

| 4-Vinyl-2-azetidinone |

| L-aspartic acid |

| (2R)-Azetidine-2-carboxylic acid |

| (2S)-Azetidine-2-carboxylic acid |

| α-methylbenzylamine |

| Dimethyl (S)-(1′-methyl)benzylaminomalonate |

| 1,2-dibromoethane |

| Dimethyl (1′S)-1-(1′-methyl)benzylazetidine-2,2-dicarboxylate |

| N-sulfonylazetidine |

| α-bromo N-sulfonylpyrrolidinone |

| N-sulfonyl-2-pyrrolidinone |

Copper-Promoted Synthesis of Four-Membered Azacycles

Copper catalysis has emerged as a powerful tool for the construction of four-membered nitrogen-containing heterocycles, or azacycles, including the azetidine framework. These methods offer mild reaction conditions and high efficiency.

One notable copper-catalyzed approach involves a multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides. chemsynthesis.com This method proceeds at room temperature without the need for a base, yielding functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. The proposed mechanism involves a [2+2] cycloaddition between a copper-acetylide and a sulfonyl azide (B81097) to form a ketenimine intermediate, which then undergoes another [2+2] cycloaddition with the carbodiimide (B86325) to form the azetidine ring. chemsynthesis.com

Another innovative copper(I)-catalyzed strategy involves the skeletal rearrangement of O-propargylic oximes to produce azetidine nitrones. ru.nlchemimpex.com This reaction proceeds through a tandem chemsynthesis.comru.nl-rearrangement and 4π-electrocyclization cascade. ru.nlchemimpex.comsigmaaldrich.com The substituents on the alkyne and oxime moieties can influence the reaction pathway, leading to either azetidine nitrones or exomethylene oxazolines. ru.nlsigmaaldrich.com These azetidine nitrones are valuable intermediates that can undergo further transformations, such as [3+2] cycloaddition reactions. ru.nl

Furthermore, photo-induced copper catalysis has been utilized for the radical annulation of aliphatic amines with alkynes to construct azetidine rings. nih.gov This [3+1] radical cascade cyclization involves the generation of an α-aminoalkyl radical, which adds to the alkyne to form a vinyl radical. A subsequent tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization leads to the formation of the saturated azetidine scaffold. nih.gov

| Copper-Promoted Synthesis | Reactants | Key Features | Product Type |

| Multicomponent Reaction | Terminal alkynes, sulfonyl azides, carbodiimides | Mild conditions, base-free, high yields | 2-(Sulfonylimino)-4-(alkylimino)azetidines |

| Skeletal Rearrangement | O-propargylic oximes | Tandem chemsynthesis.comru.nl-rearrangement and 4π-electrocyclization | Azetidine nitrones |

| Photo-induced Radical Annulation | Aliphatic amines, alkynes | [3+1] radical cascade, forms highly substituted azetidines | Saturated azetidines |

Synthesis of Functionalized Azetidines from C-3 Functionalized Azetidin-2-ones

A common and versatile strategy for the synthesis of functionalized azetidines involves the chemical modification of readily available azetidin-2-one (B1220530) (β-lactam) precursors. Specifically, the introduction of functionality at the C-3 position of the azetidin-2-one ring, followed by reduction of the lactam carbonyl group, provides a reliable route to a diverse range of substituted azetidines.

The synthesis of C-3 functionalized azetidin-2-ones can be achieved through various methods. One such method is the Wolff rearrangement of 3-diazotetramic acids, which can be promoted thermally or by microwave irradiation in the presence of nucleophiles. nih.govnih.gov This reaction generates a ketene (B1206846) intermediate that can be trapped by a variety of nucleophiles (alcohols, amines, thiols) to yield 2-oxoazetidine-3-carboxylic acid derivatives with diverse substituents at the exocyclic carbonyl group. nih.gov

Once the C-3 functionalized azetidin-2-one is obtained, the lactam can be reduced to the corresponding azetidine. This reduction is a widely used method due to the accessibility of β-lactams and the efficiency of the reduction process. acs.org Reagents such as diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), or alanes are commonly employed for this transformation. acs.org A key advantage of this method is that the stereochemistry of the substituents on the ring is generally retained during the reduction. acs.org

| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |

| 1 | Wolff Rearrangement | 3-Diazotetramic acids, heat or microwave, nucleophiles (e.g., alcohols, amines) | C-3 functionalized azetidin-2-one |

| 2 | Lactam Reduction | Diborane, LiAlH₄, or alanes | C-3 functionalized azetidine |

De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli

In a significant advancement in biotechnology and green chemistry, researchers have successfully engineered Escherichia coli for the de novo biosynthesis of L-azetidine-2-carboxylic acid (L-Aze). Current time information in Bangalore, IN.researchgate.net This non-proteinogenic amino acid, found in certain plants, has garnered interest for its potential applications, including as an environmentally friendly agent for controlling powdery mildew. Current time information in Bangalore, IN.researchgate.net

The biosynthetic route was designed in silico to utilize the methionine salvage pathway, also known as the Yang Cycle. Current time information in Bangalore, IN.researchgate.net The key enzyme, L-Aze synthetase, catalyzes the formation of L-Aze from S-adenosylmethionine (SAM), with 5'-methylthioadenosine (MTA) as a co-product. researchgate.netchemicalbook.com

To enhance the production of L-Aze, several metabolic engineering strategies were employed in E. coli. These included:

Enhancement of the 5-phosphoribosyl 1-pyrophosphate (PRPP) supply : As PRPP is a key precursor in the synthesis of L-Aze in this designed pathway, increasing its availability was crucial. researchgate.net

Engineering strain resistance to L-Aze : As L-Aze can be toxic to cells, enhancing the host's tolerance was necessary for improved production. Current time information in Bangalore, IN.

Through these systematic engineering efforts, the final engineered E. coli strain was capable of producing L-Aze from glucose with a titer of 568.5 mg/L. Current time information in Bangalore, IN. The fermentation broth containing the biosynthesized L-Aze demonstrated antifungal activity against powdery mildew in cucurbits, highlighting the potential of this sustainable and green production route. Current time information in Bangalore, IN.

| Metabolic Engineering Strategy | Purpose | Key Genes/Pathways Involved |

| Enhancement of PRPP supply | Increase the availability of a key precursor for L-Aze synthesis. | prs gene (encodes ribose-phosphate pyrophosphokinase) |

| Construction of ATP-adenine cycle | Improve the overall efficiency of the biosynthetic pathway. | Methionine salvage pathway (Yang Cycle) |

| Engineering strain resistance | Mitigate the toxicity of L-Aze to the host organism. | Not specified in detail in the abstract. |

Synthesis of Specific Derivatives

This section details the synthetic approaches for obtaining specific derivatives of this compound, which are valuable as intermediates and building blocks in the synthesis of more complex molecules.

(2S,3R)-3-azido-4-oxo-2-azetidinecarboxylic acid

The synthesis of (2S,3R)-3-azido-4-oxo-2-azetidinecarboxylic acid and its esters is of significant interest as these compounds are key intermediates for the synthesis of various biologically active β-lactams. A common strategy involves the use of a chiral starting material to establish the desired stereochemistry.

One plausible synthetic route starts from an epoxy ester, which can be ring-opened with an azide source to introduce the azido (B1232118) group at the C-3 position. For instance, the reaction of a suitable epoxy ester with an azide reagent can yield an azido alcohol. ru.nl Subsequent oxidation of the alcohol and cyclization would lead to the desired β-lactam core.

The stereochemistry of the final product is controlled by the stereochemistry of the starting epoxide and the nature of the nucleophilic ring-opening and cyclization reactions. The synthesis of related 3-azido-2-azetidinones has been reported, often involving a [2+2] cycloaddition between a ketene and an imine, where the azido group is already present on one of the reactants.

1-(tert-butyldimethylsilyl)-4-oxoazetidine-2(R)-carboxylic acid

1-(tert-butyldimethylsilyl)-4-oxoazetidine-2(R)-carboxylic acid is a valuable chiral building block in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the nitrogen atom of the β-lactam ring, allowing for selective reactions at other positions of the molecule.

The synthesis of this compound typically starts from (R)-4-oxoazetidine-2-carboxylic acid, which can be prepared from L-aspartic acid. The nitrogen atom of the lactam is then protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as triethylamine (B128534) or imidazole, in an aprotic solvent like dichloromethane or dimethylformamide. The silyl group can be later removed under acidic conditions or with a fluoride (B91410) source.

| Reactant | Reagent | Product |

| (R)-4-Oxoazetidine-2-carboxylic acid | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Base (e.g., triethylamine) | 1-(tert-butyldimethylsilyl)-4-oxoazetidine-2(R)-carboxylic acid |

4-oxo-1-phenyl-2-azetidinecarboxylic acid

The synthesis of 4-oxo-1-phenyl-2-azetidinecarboxylic acid can be achieved through the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine. researchgate.net

In a typical procedure, an imine is formed from the condensation of aniline (B41778) and an α-keto acid or its ester derivative (e.g., glyoxylic acid). This imine is then reacted with a ketene, which can be generated in situ from an acyl chloride and a tertiary amine. For example, phenoxyketene, generated from phenoxyacetyl chloride and a base, can be reacted with the appropriate imine to form the β-lactam ring. researchgate.net The reaction often exhibits diastereoselectivity, which can be influenced by the substituents on the imine and the ketene. researchgate.net Subsequent deprotection of the carboxylic acid group, if necessary, would yield the final product.

| Reactant 1 (Imine Precursors) | Reactant 2 (Ketene Precursor) | Key Reaction | Product |

| Aniline, Glyoxylic acid derivative | Acyl chloride (e.g., phenoxyacetyl chloride), Base | Staudinger [2+2] cycloaddition | 4-oxo-1-phenyl-2-azetidinecarboxylic acid derivative |

Chemical Reactivity and Transformation of 4 Oxo 2 Azetidinecarboxylic Acid

Reactions at the Carbonyl Group (C-4)

The carbonyl group within the β-lactam ring is a key site for chemical reactions. Due to the ring strain, the amide bond within the β-lactam has reduced resonance stabilization. nih.gov This lack of stabilization makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack compared to a standard acyclic amide. khanacademy.org

Nucleophilic attack on the carbonyl carbon is a characteristic reaction. researchgate.netnih.gov This process typically involves the formation of a tetrahedral intermediate. rsc.orgosti.gov The subsequent collapse of this intermediate can lead to the opening of the β-lactam ring. nih.govrsc.org This reactivity is fundamental to the mechanism of action of β-lactam antibiotics, which involves the acylation of serine residues in the active sites of penicillin-binding proteins (PBPs). nih.govnih.gov

Reactions at the Carboxylic Acid Group (C-2)

The carboxylic acid group at the C-2 position undergoes typical reactions characteristic of this functional group.

Esterification: In the presence of an alcohol and an acid catalyst, such as concentrated sulfuric acid, the carboxylic acid can be converted to its corresponding ester. chemguide.co.ukmasterorganicchemistry.com This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.comyoutube.com

Amide Formation: The carboxylic acid can be converted to an amide. However, direct reaction with an amine can be difficult as the basic amine tends to deprotonate the carboxylic acid, forming a less reactive carboxylate. Activating agents are often employed to facilitate this transformation.

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. These acyl chlorides can then be used to form esters and amides under milder conditions.

Reactions Involving the Nitrogen Atom of the Azetidine Ring

The nitrogen atom of the β-lactam ring can also participate in chemical transformations. In N-unsubstituted β-lactams, the nitrogen can react with electrophiles. bhu.ac.in

N-Alkylation and N-Acylation: The nitrogen atom can be alkylated or acylated. N-acylation, for instance, can further activate the β-lactam ring towards nucleophilic attack. nih.gov The reaction of an imine with an acid chloride in the presence of a tertiary base is a common method for forming the azetidin-2-one (B1220530) ring, highlighting the reactivity associated with the nitrogen and carbonyl functionalities. derpharmachemica.com

Ring-Opening and Ring-Expansion Reactions

The inherent strain of the azetidine ring makes it prone to both ring-opening and ring-expansion reactions.

Ring-Opening: Nucleophilic attack at the carbonyl carbon is a primary pathway for ring-opening. researchgate.net This can be initiated by various nucleophiles, leading to the cleavage of the amide bond. For instance, hydrolysis of the β-lactam ring is a key decomposition pathway. The stability of the ring can be influenced by substituents, with electron-withdrawing groups on the nitrogen potentially increasing susceptibility to hydrolytic ring opening. researchgate.net In some cases, intramolecular reactions can lead to ring-opening, as seen when a pendant amide group attacks the azetidine ring. nih.gov

Ring-Expansion: Azetidines can undergo ring expansion to form larger heterocycles like pyrrolidines. researchgate.netepfl.ch These reactions often proceed through the formation of bicyclic intermediates. researchgate.net For example, 2-acyl azetidines have been shown to undergo ring expansion to pyrrolin-4-ones.

Stereochemical Control in Transformations

The stereocenter at the C-2 position of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid plays a crucial role in directing the stereochemical outcome of its reactions. The synthesis of β-lactams often requires careful control of stereochemistry, and various diastereoselective and enantioselective methods have been developed.

For example, in the Staudinger synthesis (ketene-imine cycloaddition), the stereochemistry of the resulting β-lactam can be influenced by reaction conditions, with trans-isomers often being the major product. mdpi.com However, cis-isomers can also be obtained. rsc.org The existing stereochemistry of the starting material, such as in derivatives of 4-oxo-2-azetidinecarboxylic acid, is critical in the synthesis of complex molecules like carbapenem and penem antibiotics, where the stereochemistry of the final product is vital for its biological activity. researchgate.netresearchgate.net The synthesis of various stereoisomers of azetidine-2,3-dicarboxylic acid has been achieved in a stereocontrolled manner, demonstrating the ability to manipulate and control the stereochemistry of the azetidine ring. nih.gov

Hydride Reduction of this compound Derivatives

The carbonyl and carboxylic acid functionalities of this compound derivatives can be reduced using hydride reagents. The choice of reagent is crucial as it determines the outcome of the reduction.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing both esters and amides (including the β-lactam). chem-station.com It can reduce esters to primary alcohols and amides to amines. chem-station.comdavuniversity.org

Sodium Borohydride (NaBH₄): This is a milder reducing agent than LiAlH₄. chem-station.com It is generally not reactive enough to reduce esters or amides but can reduce aldehydes and ketones. chem-station.comharvard.edu Its use with β-lactam derivatives would likely be selective for other reducible groups in the presence of the lactam and ester.

Diisobutylaluminum Hydride (DIBAL-H): This is a selective reducing agent that can reduce esters to aldehydes at low temperatures. davuniversity.org

| Hydride Reagent | Reactivity with Esters | Reactivity with β-Lactams (Amides) | Typical Product from Ester | Typical Product from Lactam |

|---|---|---|---|---|

| LiAlH₄ (Lithium Aluminum Hydride) | High | High | Primary Alcohol | Amine (via ring opening) |

| NaBH₄ (Sodium Borohydride) | Very Low/Slow | Low | No reaction/Slow reduction | No reaction |

| DIBAL-H (Diisobutylaluminum Hydride) | High (at low temp.) | Moderate | Aldehyde | Can reduce to carbinolamine |

Prevention of Byproduct Formation in Hydride Reductions

The reduction of the ketone functionality in this compound and its derivatives is a key transformation. However, the presence of the carboxylic acid and the strained β-lactam ring can lead to the formation of undesired byproducts. The choice of reducing agent and reaction conditions is therefore critical to ensure high selectivity and yield of the desired alcohol product.

Detailed research specifically addressing the prevention of byproduct formation in the hydride reduction of this compound is not extensively available in publicly accessible literature. However, general principles of chemoselectivity in the reduction of multifunctional compounds can be applied. For instance, the protection of the carboxylic acid group as an ester is a common strategy to prevent its reduction by milder hydride reagents that are selective for ketones. The choice of a suitable protecting group and a selective reducing agent would be key to minimizing side reactions.

Table 1: General Strategies for Selective Ketone Reduction in the Presence of a Carboxylic Acid

| Strategy | Description | Potential Byproducts Minimized |

| Protection of Carboxylic Acid | Conversion of the carboxylic acid to an ester or other less reactive derivative. | Reduction of the carboxylic acid to an alcohol. |

| Use of Chemoselective Reducing Agents | Employment of hydride reagents known to selectively reduce ketones over carboxylic acids or esters. | Over-reduction and ring-opening products. |

| Optimization of Reaction Conditions | Control of temperature, reaction time, and stoichiometry of the reducing agent. | Epimerization and decomposition products. |

Role of Grignard Reagents and Magnesium Salts in Reduction

The interaction of Grignard reagents with this compound is expected to be complex due to the presence of multiple reactive sites: the ketone, the carboxylic acid, and the amide within the β-lactam ring. The acidic proton of the carboxylic acid would readily quench the Grignar reagent, necessitating the protection of this functional group prior to any intended reaction at the ketone.

Oxidation Reactions

Oxidative transformations of derivatives of this compound are important for the synthesis of various biologically active molecules.

Conversion to Azetidine-2-carboxylic Acid via Azetidine-2-methanol

The conversion of this compound to azetidine-2-carboxylic acid involves a two-step process: the reduction of the ketone to a hydroxyl group to form azetidine-2-methanol, followed by the oxidation of the hydroxyl group back to a carboxylic acid is not a direct or logical synthetic route. A more plausible pathway would involve the reduction of the ketone to a methylene group.

However, if the intended transformation is the synthesis of azetidine-2-carboxylic acid from a precursor derived from this compound, a hypothetical pathway could involve:

Reduction of the ketone : The 4-oxo group is reduced to a hydroxyl group, yielding a 4-hydroxy-azetidine-2-carboxylic acid derivative.

Functional group manipulation : The hydroxyl group at the 4-position would then need to be removed. This could potentially be achieved through conversion to a good leaving group followed by a reduction.

A direct, well-documented synthetic protocol for the conversion of this compound to azetidine-2-carboxylic acid via an azetidine-2-methanol intermediate is not prominently featured in the available scientific literature.

Ruthenium Tetroxide Oxidation in Synthesis of Derivatives

Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent capable of oxidizing a wide range of functional groups. Its application in the synthesis of derivatives of this compound would likely involve the oxidation of other functional groups appended to the azetidine ring, as the β-lactam and carboxylic acid moieties are already in high oxidation states.

For instance, if a derivative of this compound were to contain a primary alcohol, ruthenium tetroxide could be employed to oxidize it to a carboxylic acid. Similarly, secondary alcohols could be oxidized to ketones. The high reactivity of RuO₄, however, necessitates careful control of reaction conditions to avoid degradation of the strained β-lactam ring. Often, ruthenium is used in catalytic amounts with a co-oxidant.

Specific research findings detailing the use of ruthenium tetroxide for the oxidation of derivatives of this compound, including reaction conditions and yields, are not widely reported in the accessible literature.

Table 2: Potential Applications of Ruthenium Tetroxide in the Synthesis of this compound Derivatives

| Substrate Functional Group | Product Functional Group | Potential Utility |

| Primary Alcohol | Carboxylic Acid | Introduction of an additional acidic moiety. |

| Secondary Alcohol | Ketone | Synthesis of diketo-azetidine derivatives. |

| Alkene | Cleavage to Carboxylic Acids or Ketones | Ring opening or side-chain modification. |

Structural Analysis and Conformational Studies

Crystal Structure Determination using Powder Synchrotron X-ray Diffraction

The crystal structures of (S)-(−)-4-oxo-2-azetidinecarboxylic acid have been successfully determined using high-resolution powder synchrotron X-ray diffraction data. iucr.orgnih.govnih.gov This powerful technique allows for the precise determination of atomic positions within a crystalline solid, providing a detailed three-dimensional picture of the molecule. iucr.orgnih.govnih.gov

The four-membered β-lactam ring in (S)-(−)-4-oxo-2-azetidinecarboxylic acid exhibits significant asymmetry. iucr.org This distortion is a direct consequence of the chiral environment surrounding the nitrogen atom (N1). iucr.org The planarity of the ring is notable, with a maximum deviation of only ±0.013 Å from the mean plane, a feature promoted by the sp² hybridization of the C3 and N1 atoms. iucr.org In contrast, the carboxyl carbon (C4) is positioned significantly out of this plane by 1.176 Å. iucr.org

| Parameter | Value |

| Maximum Deviation from Mean Plane | ±0.013 Å |

| C4 Atom Deviation from Plane | 1.176 Å |

This table summarizes key planarity and deviation parameters of the β-lactam ring in (S)-(−)-4-oxo-2-azetidinecarboxylic acid.

In its crystalline form, (S)-(−)-4-oxo-2-azetidinecarboxylic acid participates in an extended supramolecular structure held together by hydrogen bonds. iucr.org These interactions create a complex network, with the carboxyl group of one molecule forming a hydrogen bond with the water molecule, which in turn donates hydrogen bonds to the ketone and carboxyl groups of two other molecules, resulting in a sheet-like arrangement of parallel ribbons. nih.gov Weak C—H⋯O hydrogen bonds are also present, which serve to saturate the acceptor capacity of the carboxylate group. iucr.org This intricate network of hydrogen bonds is crucial in stabilizing the crystal lattice. iucr.orgnih.gov

The introduction of alkyl side chains to the azetidine (B1206935) ring can significantly influence the crystalline structure. While specific studies on 4-oxo-2-azetidinecarboxylic acid with various alkyl chains are not detailed in the provided context, general principles observed in other molecular systems can be inferred. For instance, in naphthalene (B1677914) diimide derivatives, shorter alkyl side chains can alter the lateral stacking of the molecular units, while longer chains can lead to higher quality thin films with larger domain sizes. monash.edu In paliperidone (B428) aliphatic prodrugs, the crystallization tendency in the melt increases with the length of the alkyl chain due to greater molecular mobility. nih.gov Conversely, in solution, longer chains can increase the nucleation induction time and decrease the kinetics of crystal growth. nih.gov These findings suggest that modifying the carboxylic acid side chain in this compound could be a strategy to tune its solid-state properties.

Computational Chemistry and Conformational Analysis

Computational methods provide valuable insights into the geometry and conformational preferences of molecules, complementing experimental data.

Density functional theory (DFT) has been employed to perform geometrical optimizations and study hydrogen bond formation in systems containing carboxylic acids. rsc.org These computational approaches can accurately predict molecular structures and the energetics of intermolecular interactions. rsc.org For instance, studies on complexes of carboxylic acids with sulfuric acid have shown that the formation of cyclic ring systems through hydrogen bonds is a typical feature. rsc.org The strength of these hydrogen bonds can be classified based on geometric parameters, and the interaction energies can be decomposed to understand the contributions from electrostatic and other forces. rsc.org Such computational analyses are invaluable for understanding the stability and structure of the hydrogen-bonded networks observed in the crystalline state of this compound. iucr.org

Computational studies on Ac-Aze-NHMe, a model Aze dipeptide, indicate that the four-membered azetidine ring can adopt either a puckered or a less puckered structure depending on the conformation of the peptide backbone. nih.gov The presence of the azetidine ring can also influence the cis-trans isomerization of the peptide bond. nih.gov Furthermore, the introduction of a 3-aminoazetidine unit has been shown to be a turn-inducing element, facilitating the synthesis of small cyclic peptides. researchgate.netfigshare.com X-ray diffraction analysis of a cyclic tetrapeptide containing an azetidine ring revealed that it encourages an all-trans conformation, which is typically less stable. researchgate.netfigshare.com

Comparison of Azetidine and Proline Residues in Protein Conformation

This compound is a derivative of azetidine-2-carboxylic acid (Aze), a lower homologue of the amino acid proline. researchgate.netwikipedia.org The primary structural difference lies in the ring size: azetidine possesses a four-membered ring, whereas proline has a five-membered ring. researchgate.netfrontiersin.org This distinction has profound implications for the conformational properties of peptides and proteins when Aze is substituted for proline.

Key research findings on their conformational differences include:

Increased Flexibility: Peptides containing azetidine residues are generally more flexible than those with proline. nih.gov This is attributed to a reduction in the constraints caused by repulsive non-covalent interactions between the ring atoms and adjacent residues in the polypeptide chain. nih.gov

Destabilization of Ordered Structures: The increased flexibility leads to an entropic effect that decreases the stability of ordered polypeptide conformations, such as helices, favoring a disordered statistical coil. nih.gov For instance, the collagen-like near-extended conformation is energetically less favorable for an azetidine residue compared to a proline residue. nih.gov This contributes to the destabilization of the collagen triple helix. nih.gov

Disruption of Poly-Proline Helices: Molecular modeling of proline-rich regions in proteins, such as myelin basic protein, has shown that the misincorporation of even a single Aze residue can induce a severe bend in the polypeptide chain. nih.gov Multiple substitutions can lead to the complete disruption of a poly-proline type II structure, which may be crucial for the protein's function. nih.gov

The ability of azetidine-2-carboxylic acid to be misincorporated in place of proline during protein synthesis can lead to changes in protein structure, function, and antigenicity. researchgate.netresearchgate.net This molecular mimicry makes it a valuable tool for studying protein conformation and the functional significance of proline residues. frontiersin.orgnih.gov

Spectroscopic Characterization in Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise structure of this compound. NMR spectroscopy, IR spectroscopy, and mass spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the acidic proton of the carboxylic acid (–COOH) is expected to appear as a singlet at a characteristic downfield chemical shift, typically between 10 and 13 ppm. princeton.eduopenstax.org This signal's position can be influenced by solvent and concentration, and it disappears upon the addition of D₂O. openstax.org The protons on the four-membered azetidine ring would exhibit complex splitting patterns due to their coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group (–COOH) typically absorbs in the range of 165 to 185 ppm. openstax.org The carbonyl carbon of the lactam (amide) within the azetidine ring would also have a characteristic shift. The other two sp³-hybridized carbons of the ring would appear further upfield.

Table 1: Predicted NMR Data for this compound This table is based on general spectroscopic principles for functional groups.

| Spectrum Type | Functional Group | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12 | openstax.org |

| ¹³C NMR | Carboxyl Carbon (-C OOH) | 165 - 185 | openstax.org |

| ¹³C NMR | Lactam Carbonyl Carbon (-C =O) | ~170 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, several key absorptions are expected. nih.gov

O–H Stretch: The carboxylic acid O–H group gives rise to a very broad absorption band, typically in the range of 2500–3300 cm⁻¹. openstax.org

C=O Stretch (Carboxylic Acid): The carbonyl group of the carboxylic acid shows a strong absorption between 1710 and 1760 cm⁻¹. openstax.org The exact position depends on whether the acid exists as a monomer or a hydrogen-bonded dimer, with the dimeric form absorbing at the lower end of the range (~1710 cm⁻¹). openstax.org

C=O Stretch (Lactam): The carbonyl group of the four-membered lactam (a cyclic amide) will also produce a strong absorption band. The frequency is influenced by ring strain and is typically found at higher wavenumbers than in acyclic amides, often above 1730 cm⁻¹.

N–H Stretch: The N-H bond of the amide within the ring will show a stretching vibration, typically in the region of 3200-3400 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound This table is based on general spectroscopic principles for functional groups.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500 - 3300 (very broad) | openstax.org |

| Carboxylic Acid | C=O Stretch | 1710 - 1760 | openstax.org |

| Lactam (Amide) | C=O Stretch | >1730 | |

| Lactam (Amide) | N–H Stretch | 3200 - 3400 |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and deduce structural features. The molecular formula for this compound is C₄H₅NO₃, corresponding to a molecular weight of approximately 115.09 g/mol . nih.govchemimpex.comchemicalbook.com

In an electron ionization (EI) mass spectrum, one would expect to see:

Molecular Ion Peak (M⁺): A peak at an m/z value corresponding to the molecular weight of the compound, which would be m/z 115.

Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (–COOH), which would result in a fragment ion peak at m/z 70 (M-45). Further fragmentation of the azetidinone ring would lead to other smaller fragment ions. Mass spectrometry has been successfully used to confirm the incorporation of the related compound, azetidine-2-carboxylic acid, into proteins. nih.gov

Applications of 4 Oxo 2 Azetidinecarboxylic Acid in Medicinal Chemistry and Drug Discovery

Role as a Versatile Building Block in Pharmaceutical Synthesis

4-Oxo-2-azetidinecarboxylic acid is a highly valued compound in organic chemistry, serving as a versatile building block for synthesizing various pharmaceuticals. chemimpex.com Its unique structural characteristics make it an ideal starting point or key intermediate in the development of new drug candidates. chemimpex.com The presence of multiple reactive sites—the carboxylic acid, the nitrogen atom, and the carbonyl group—allows for diverse chemical modifications, enabling the creation of complex molecular architectures. chemimpex.com

Researchers and industry professionals utilize (S)-(-)-4-Oxo-2-azetidinecarboxylic acid in the synthesis of peptide-based therapeutics and as an intermediate in the production of a wide range of bioactive compounds. chemimpex.com Its utility is further enhanced by its stability and predictable reactivity, making it a reliable component in multi-step synthetic pathways aimed at discovering innovative pharmaceutical solutions. chemimpex.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₅NO₃ | scbt.comcalpaclab.com |

| Molecular Weight | 115.09 g/mol | scbt.comcalpaclab.com |

| CAS Number | 16404-94-7 ((S)-enantiomer) | scbt.com |

| Purity | ≥95-97% | scbt.comcalpaclab.com |

| Melting Point | 99 - 102 °C | chemimpex.com |

Precursors to β-Lactam Antibiotics and Carbapenems

The most prominent application of this compound and its derivatives is in the synthesis of β-lactam antibiotics. The azetidin-2-one (B1220530) core is the defining feature of penicillins, cephalosporins, monobactams, and carbapenems. mdpi.com Specifically, the β-lactam derived from aspartic acid, which is this compound, has been used extensively in the synthesis of carbapenems. rsc.org

Carbapenems are a class of broad-spectrum β-lactam antibiotics that are often used to treat serious bacterial infections. nih.gov They are structurally distinct from penicillins in that the sulfur atom in the five-membered ring is replaced by a carbon atom. nih.gov The synthesis of these complex molecules often relies on chiral building blocks derived from this compound to establish the correct stereochemistry required for antibacterial activity. rsc.org

A critical transformation in the synthesis of many carbapenem and penem antibiotics is the conversion of this compound derivatives into 4-acetoxy-2-azetidinones. researchgate.net The 4-acetoxy group serves as a crucial leaving group that can be displaced by various nucleophiles to build the bicyclic core of the antibiotic. For instance, optically pure 4-acetoxy-3-[1-(t-butyldimethylsiloxy)ethyl]-2-azetidinone is a key intermediate for the synthesis of thienamycin, a foundational carbapenem antibiotic. researchgate.net One documented method for this conversion involves a Kolbe-type electrolysis of a 4-carboxy-2-azetidinone precursor. researchgate.net This electrochemical oxidation provides a direct route to the desired 4-acetoxy intermediate, which is a versatile synthon for creating various antibiotic and anti-inflammatory agents. researchgate.netsigmaaldrich.com

Development of Novel Drug Candidates and Bioactive Derivatives

The structural framework of this compound allows for the creation of diverse derivatives with a wide range of biological activities, making it a crucial component in modern drug discovery. chemimpex.com By modifying the substituents on the azetidinone ring, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to target different diseases.

For example, novel azetidin-2-one derivatives have been synthesized and evaluated for their potential as anticancer, antimicrobial, and antioxidant agents. mdpi.com Research has shown that integrating the azetidin-2-one moiety with other heterocyclic scaffolds, such as 1,3,4-oxadiazole or thiadiazole, can yield compounds with significant biological activity. mdpi.com Structure-activity relationship (SAR) studies have revealed that specific substitutions on these hybrid molecules can lead to potent agents against cancer cell lines and various microbial strains, highlighting the modularity of the azetidinone scaffold in developing new therapeutic candidates. mdpi.com Azetidines in general are considered attractive design options in medicinal chemistry due to their ability to impact the physiochemical properties of drug molecules. nih.gov

Applications in Peptide and Peptidomimetic Synthesis

Beyond antibiotics, this compound plays a significant role in the synthesis of novel amino acids, which are the building blocks of peptides and proteins. chemimpex.comcymitquimica.com Its incorporation into peptide chains or its use as a template for peptidomimetics allows for the development of new therapeutic agents with improved properties. chemimpex.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome inherent drawbacks like poor stability and membrane permeability. nih.gov The rigid azetidinone ring is an excellent scaffold for creating such mimics.

| Application Area | Specific Use | Reference |

|---|---|---|

| Pharmaceutical Synthesis | Key intermediate for bioactive compounds | chemimpex.com |

| Antibiotics | Precursor to carbapenems and penems | rsc.orgresearchgate.net |

| Drug Discovery | Scaffold for novel anticancer and antimicrobial agents | mdpi.com |

| Peptide Synthesis | Building block for conformationally constrained amino acids | nih.gov |

The four-membered ring of this compound imposes significant conformational restrictions. When incorporated into amino acid structures, this rigidity helps to lock the peptide backbone into a specific orientation. This is highly desirable in drug design, as it can lead to increased receptor binding affinity and selectivity. A systematic study has demonstrated a versatile route to prepare 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones, which are valuable as conformationally constrained amino acids. nih.gov These constrained analogs are used to probe peptide-receptor interactions and to design peptides with specific secondary structures. nih.gov

The incorporation of azetidine-based amino acids can significantly alter the structure and stability of proteins. L-azetidine-2-carboxylic acid, a closely related compound, can be incorporated into proteins in place of proline. nih.gov This substitution has a notable impact on the properties of proteins, particularly collagen. nih.govnih.gov

Potential as Enzyme Inhibitors

The 4-oxo-azetidine ring system, also known as a β-lactam, is a well-established scaffold for the development of enzyme inhibitors, particularly targeting serine proteases. While direct studies on this compound as a potent enzyme inhibitor are not extensively detailed in the available literature, the broader class of 4-oxo-β-lactams (azetidine-2,4-diones) has been identified as potent acylating agents of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.

Research into these related compounds has demonstrated that the electrophilic nature of the carbonyl group within the strained β-lactam ring is crucial for their inhibitory mechanism. This mechanism typically involves the acylation of the active site serine residue of the target enzyme, leading to its inactivation. The inhibitory potency and selectivity of these compounds can be finely tuned through modifications at various positions of the azetidine (B1206935) ring. For instance, structure-activity relationship (SAR) studies on azetidine-2,4-diones have shown that small alkyl substituents at the C-3 position and specific heteroarylthiomethyl groups on the N-1 aryl moiety can significantly enhance inhibitory activity against HLE. One such potent inhibitor demonstrated a second-order rate constant for enzyme inactivation of approximately 5 x 10^5 M⁻¹s⁻¹.

These findings for structurally related 4-oxo-β-lactams underscore the potential of the 4-oxo-azetidine core as a basis for designing novel enzyme inhibitors. The carboxylic acid moiety at the 2-position of this compound offers a handle for further chemical modification, allowing for the introduction of various side chains designed to interact with the specific binding pockets of target enzymes. This adaptability makes this compound a valuable starting material for the synthesis of a diverse library of potential enzyme inhibitors for therapeutic development. Researchers utilize this compound to study metabolic pathways and enzyme interactions, which aids in uncovering new biological mechanisms and potential therapeutic targets chemimpex.comresearchgate.net.

Antimicrobial and Antifungal Activity

The β-lactam ring is the cornerstone of one of the most successful classes of antibiotics. Consequently, derivatives of this compound have been investigated for their antimicrobial and antifungal properties. The antimicrobial action of β-lactams is primarily due to the inhibition of bacterial cell wall synthesis.

A variety of 2-azetidinone derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. For instance, certain 2-azetidinone compounds have shown comparable antimicrobial activities to existing drugs, with their efficacy attributed to the presence of the C=O and C-N linkages within the β-lactam ring. In some studies, a 2-azetidinone derivative featuring a 2,4-dimethylaminophenyl group at the 2-position exhibited significant activity against multiple microbial species.

Furthermore, l-azetidine-2-carboxylic acid, a related compound, has been isolated from natural sources and demonstrated notable antifungal activity. Specifically, it has shown both curative and eradicative effects against Podosphaera xanthii, the causative agent of powdery mildew in cucurbits. Microscopic analysis revealed that this compound inhibits mycelial growth and disrupts the fungal life cycle.

The following table summarizes the antimicrobial and antifungal activities of some azetidinone derivatives against various pathogens.

| Compound Type | Target Organism | Observed Activity |

| 2-Azetidinone derivatives | Gram-positive and Gram-negative bacteria | Mild to moderate activity |

| 2-Azetidinone with 2,4-dimethylaminophenyl substituent | Multiple bacterial and fungal species | Good activity |

| l-azetidine-2-carboxylic acid | Podosphaera xanthii | Curative and eradicative effects |

Modulators of N-Methyl-D-aspartate (NMDA) Receptor

(S)-(-)-4-Oxo-2-azetidinecarboxylic acid is recognized as an important building block for the synthesis of N-methyl-D-aspartate (NMDA) receptor modulators scbt.com. The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a crucial role in synaptic plasticity and memory function. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.

As conformationally restricted analogues of glutamate and NMDA, derivatives of azetidinecarboxylic acid are of significant interest for their potential to selectively target NMDA receptors. A detailed study on the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC), which can be considered derivatives of this compound, has provided valuable insights into their interaction with NMDA receptors.

These stereoisomers were evaluated for their binding affinity and agonist activity at the four major NMDA receptor subtypes: NR1/NR2A, NR1/NR2B, NR1/NR2C, and NR1/NR2D. The research revealed distinct pharmacological profiles for each stereoisomer.

| Compound | Binding Affinity (Ki) at native NMDA receptors | Activity at NMDA Receptor Subtypes |

| L-trans-ADC | 10 µM | Highest agonist potency at NR1/NR2D (EC50 = 50 µM), with 9.4-fold preference over NR1/NR2A. |

| D-cis-ADC | 21 µM | Partial agonist at NR1/NR2C (EC50 = 720 µM) and NR1/NR2D (EC50 = 230 µM). |

| L-cis-ADC | >100 µM | Low-affinity ligand. |

| D-trans-ADC | 90 µM | Low-affinity ligand. |

These findings highlight that subtle changes in the stereochemistry of the azetidine ring can significantly impact both the binding affinity and the functional activity at different NMDA receptor subtypes chemimpex.com. The L-trans isomer, in particular, demonstrated a notable preference for the NR2D subtype, suggesting that derivatives of this compound could be developed as subtype-selective NMDA receptor modulators chemimpex.com. Such selectivity is a key goal in modern neuropharmacology to achieve therapeutic effects with fewer side effects.

Analogues for Neurological Disorders

The utility of this compound as a chiral building block extends to the synthesis of analogues for the treatment of various neurological disorders researchgate.net. The rigid azetidine framework allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with specific neurological targets.

While specific drug candidates derived directly from this compound are not always explicitly detailed in publicly available literature, its role as a key intermediate is acknowledged researchgate.net. The development of neuroprotective agents is a significant area of research where such scaffolds are employed. For example, related thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their potential in mitigating neurodegeneration. These compounds have shown promise in preclinical models by targeting oxidative stress and neuroinflammation, which are key pathological processes in conditions like Alzheimer's disease.

The ability to synthesize a variety of analogues from a common starting material like this compound is a significant advantage in drug discovery. It allows for the systematic exploration of the chemical space around a core scaffold to optimize pharmacological properties. The development of compounds that can cross the blood-brain barrier and modulate targets within the central nervous system is a major challenge, and the unique properties of azetidine-based structures may offer advantages in this regard. The ongoing research into the synthesis and biological evaluation of novel amino acids and peptide-based therapeutics derived from this compound continues to be a promising avenue for the discovery of new treatments for neurological disorders researchgate.net.

Biological and Biochemical Research Involving 4 Oxo 2 Azetidinecarboxylic Acid

Impact on Amino Acid Metabolism

4-Oxo-2-azetidinecarboxylic acid, particularly its (S)-enantiomer, is a molecule of interest in the study of amino acid metabolism due to its structural similarity to proline cymitquimica.com. Research on the related compound, L-azetidine-2-carboxylic acid, provides insights into how this class of molecules can affect metabolic pathways. For instance, L-azetidine-2-carboxylic acid has been shown to inhibit the growth of the bacterium Escherichia coli nih.gov. In a proline-requiring strain of E. coli, this compound was observed to have a "sparing effect" on proline, meaning it reduced the catabolism of proline, making more of it available for protein synthesis nih.gov.

Furthermore, studies on the yeast Saccharomyces cerevisiae have demonstrated that L-azetidine-2-carboxylic acid can lead to a rapid deactivation of the general amino acid permease, which is responsible for the uptake of various amino acids nih.gov. This interference with amino acid transport across the cell membrane highlights a key mechanism by which azetidine (B1206935) compounds can disrupt cellular metabolism. The presence of the 4-oxo group on the azetidine ring of this compound is expected to influence its chemical reactivity and biological interactions, making it a specific tool for probing amino acid metabolic processes cymitquimica.com.

Table 1: Effects of L-azetidine-2-carboxylic acid on Microbial Growth and Metabolism

| Organism | Effect | Reference |

| Escherichia coli (wild type) | Growth inhibition | nih.gov |

| Escherichia coli (proline auxotroph) | Growth stimulation at certain ratios with proline (sparing effect) | nih.gov |

| Saccharomyces cerevisiae | Deactivation of general amino acid permease | nih.gov |

Studies of Metabolic Pathways and Enzyme Interactions

The unique four-membered ring structure of this compound makes it a valuable tool for researchers studying metabolic pathways and the interactions between substrates and enzymes chemimpex.com. The metabolism of the related compound, azetidine-2-carboxylate, has been elucidated in some bacteria. For example, a strain of Pseudomonas was found to possess genes encoding for an L-azetidine-2-carboxylate hydrolase. This enzyme catalyzes the opening of the azetidine ring, a key step in its detoxification and assimilation nih.gov.

A crucial aspect of the biological activity of azetidine-based compounds is their interaction with enzymes that normally process proline. L-azetidine-2-carboxylic acid, for instance, can fit into the active site of prolyl-tRNA synthetase, an enzyme critical for protein synthesis mdpi.com. This mimicry allows it to be activated for incorporation into proteins, a phenomenon with significant biological consequences. The study of how the 4-oxo functional group modifies this interaction is an active area of research, providing deeper understanding of enzyme specificity and metabolic regulation cymitquimica.comchemimpex.com.

Role as a Nonproteinogenic Amino Acid

This compound is classified as a nonproteinogenic amino acid, meaning it is not one of the 20 standard amino acids used to build proteins in most organisms wikipedia.orgnih.gov. The significance of this lies in its structural analogy to the proteinogenic amino acid proline wikipedia.orgmdpi.com. This similarity allows it to act as a metabolic imposter, being recognized and processed by cellular machinery that normally handles proline nih.govmdpi.com.

The presence of such nonproteinogenic amino acids in certain plants is thought to be a defense mechanism, providing a toxic deterrent to herbivores and inhibiting the growth of competing plants wikipedia.orgnih.gov. When consumed, these molecules can enter the metabolic pathways of the ingesting organism and lead to detrimental effects due to their misincorporation into proteins nih.gov.

Incorporation into Proteins in Place of Proline and its Biological Consequences

One of the most significant biological effects of azetidine-2-carboxylic acid and its derivatives is their ability to be mistakenly incorporated into proteins in place of proline wikipedia.orgnih.gov. This process of misincorporation can have profound consequences on protein structure and function. Proline residues play a critical role in determining the three-dimensional shape of proteins, particularly in structures like the collagen triple helix nih.gov.

When L-azetidine-2-carboxylic acid is substituted for proline, the resulting protein can have altered properties. Studies have shown that this substitution can destabilize ordered polypeptide conformations, such as the collagen helix, making them more flexible nih.gov. This can lead to protein misfolding and the induction of cellular stress responses, such as the endoplasmic reticulum (ER) stress response mdpi.com. Research on the incorporation of azetidine into proteins in Saccharomyces cerevisiae indicated a mild destabilizing effect on the thermal stability of proteins biorxiv.org. Furthermore, the incorporation of L-azetidine-2-carboxylic acid has been demonstrated in hemoglobin in rabbit reticulocytes, where it specifically replaces prolyl residues researchgate.net. These findings underscore the potential for this compound to disrupt protein integrity with significant biological ramifications.

Table 2: Documented Consequences of Azetidine-2-carboxylic Acid Incorporation into Proteins

| Protein/System | Observed Consequence | Reference |

| Collagen | Destabilization of the triple helix | nih.gov |

| General proteins in S. cerevisiae | Mild destabilization of thermal stability | biorxiv.org |

| Hemoglobin (in vitro) | Specific substitution for proline residues | researchgate.net |

| Cellular level | Induction of endoplasmic reticulum (ER) stress | mdpi.com |

Phytotoxic and Phytosiderophore Activities of Azetidine Derivatives

Azetidine derivatives, including azetidine-2-carboxylic acid, exhibit phytotoxic properties. This toxicity is largely attributed to the misincorporation of these compounds into the proteins of competing plants, which disrupts their normal growth and development wikipedia.org. This allelopathic potential makes these compounds a subject of interest in agricultural science.

In addition to direct toxicity, azetidine derivatives are also structurally related to phytosiderophores. Phytosiderophores are compounds released by plants, particularly grasses, to chelate and absorb iron from the soil tandfonline.comnih.gov. The mugineic acid family of phytosiderophores are derivatives of azetidinecarboxylic acid nih.gov. Research has focused on synthesizing analogues of these natural compounds to improve iron nutrition in crops. For example, a deoxymugineic acid analogue has been synthesized using 2-azetidine carboxylic acid, demonstrating the foundational role of the azetidine structure in this important biological function tandfonline.com. The diverse biological activities of azetidine derivatives also include antioxidant properties, as demonstrated in some synthetic derivatives jmchemsci.comjmchemsci.com.

Applications in Biotechnological Processes (e.g., Novel Amino Acid Synthesis)

The unique chemical structure of this compound makes it a valuable building block in various biotechnological and synthetic processes chemimpex.comchemicalbook.com. It serves as a key intermediate in the synthesis of novel, non-standard amino acids. These custom-designed amino acids are then used to create peptides and proteins with specific, enhanced, or novel properties for use in biotechnology and pharmaceutical development chemimpex.com.

For instance, (S)-(-)-4-Oxo-2-azetidinecarboxylic acid is utilized in the synthesis of NMDA receptor antagonists, which are important in neuroscience research chemicalbook.comscbt.com. Furthermore, recent advancements have focused on the enzymatic synthesis of azetidine-2-carboxylic acid using AZE synthases. These enzymes catalyze the formation of the strained azetidine ring from S-adenosylmethionine (SAM) nih.govnih.gov. Researchers have successfully introduced an AZE synthase into the biosynthetic pathway of another natural product to create novel analogues, opening up possibilities for combinatorial biosynthesis and the generation of new bioactive molecules nih.gov.

Advanced Research Directions and Future Perspectives

Computational Drug Design and Molecular Modeling

Computational methods are increasingly pivotal in accelerating the drug discovery process for compounds related to 4-oxo-2-azetidinecarboxylic acid. These in silico techniques allow for the rational design of novel derivatives with enhanced potency and specificity, while also predicting their pharmacokinetic properties.